2-(Bromomethyl)-1,1-dimethylcyclobutane
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Overview
Description
2-(Bromomethyl)-1,1-dimethylcyclobutane is an organic compound with the molecular formula C7H13Br It is a brominated derivative of cyclobutane, characterized by the presence of a bromomethyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,1-dimethylcyclobutane typically involves the bromination of 1,1-dimethylcyclobutane. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions. The bromination proceeds via a radical mechanism, resulting in the formation of the desired bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of photochemical bromination, where ultraviolet light is used to initiate the radical bromination, can also be employed to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1,1-dimethylcyclobutane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide, alkoxide, or amine, leading to the formation of alcohols, ethers, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Nucleophilic Substitution: Alcohols, ethers, amines.
Elimination: Alkenes.
Oxidation: Aldehydes, carboxylic acids.
Scientific Research Applications
2-(Bromomethyl)-1,1-dimethylcyclobutane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of bioactive molecules.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Chemical Biology: The compound can be employed in the study of biological processes and the development of chemical probes.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1,1-dimethylcyclobutane in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the compound undergoes deprotonation to form a double bond, resulting in the formation of an alkene.
Comparison with Similar Compounds
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Another brominated compound with a similar structure but containing a dioxolane ring.
Ethyl 2-(bromomethyl)acrylate: A brominated compound with an acrylate ester group.
Uniqueness
2-(Bromomethyl)-1,1-dimethylcyclobutane is unique due to its cyclobutane ring structure, which imparts specific reactivity and steric properties. The presence of the bromomethyl group makes it a versatile intermediate for various chemical transformations, distinguishing it from other brominated compounds.
Properties
CAS No. |
97006-38-7 |
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Molecular Formula |
C7H13Br |
Molecular Weight |
177.08 g/mol |
IUPAC Name |
2-(bromomethyl)-1,1-dimethylcyclobutane |
InChI |
InChI=1S/C7H13Br/c1-7(2)4-3-6(7)5-8/h6H,3-5H2,1-2H3 |
InChI Key |
TUIGEECBNOAACV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1CBr)C |
Origin of Product |
United States |
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